molecular formula C26H26ClFN2O5 B12497517 5-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12497517
M. Wt: 500.9 g/mol
InChI Key: BDKRVWMMKBTCLH-UHFFFAOYSA-N
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Description

5-[({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorinated phenyl group, a fluorinated phenyl group, and a morpholine ring. Its unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3-chloro-4-fluorophenylboronic acid, which is then subjected to various chemical reactions to introduce the methoxy and morpholine groups . The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Safety measures, such as the use of inert gases and controlled temperatures, are crucial to prevent any hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

5-[({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-[({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID stands out due to its complex structure and the presence of multiple functional groups.

Properties

Molecular Formula

C26H26ClFN2O5

Molecular Weight

500.9 g/mol

IUPAC Name

5-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C26H26ClFN2O5/c1-33-24-13-18(12-22(27)25(24)35-16-17-2-4-19(28)5-3-17)15-29-20-6-7-23(21(14-20)26(31)32)30-8-10-34-11-9-30/h2-7,12-14,29H,8-11,15-16H2,1H3,(H,31,32)

InChI Key

BDKRVWMMKBTCLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

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